molecular formula C9H5NO4 B1462979 2,3-Dioxoindoline-6-carboxylic acid CAS No. 101870-10-4

2,3-Dioxoindoline-6-carboxylic acid

Cat. No.: B1462979
CAS No.: 101870-10-4
M. Wt: 191.14 g/mol
InChI Key: RUMQRGWLWISNDH-UHFFFAOYSA-N
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Description

2,3-Dioxoindoline-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs This compound is known for its unique structure, which includes both ketone and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dioxoindoline-6-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of indoline derivatives. For instance, the oxidation of indoline-2,3-dione with potassium permanganate in an acidic medium can yield this compound . Another method involves the use of isatin derivatives, where isatin-7-carboxylic acid is treated with sulfuric acid and sodium azide to produce the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of environmentally friendly and cost-effective reagents is preferred. For example, the Schmidt reaction from isatin-7-carboxylic acid using sulfuric acid and sodium azide has been reported to yield high amounts of the target compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dioxoindoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products: The major products formed from these reactions include substituted indole derivatives, alcohols, and more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2,3-dioxoindoline-6-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific derivative and application.

Comparison with Similar Compounds

    Isatin: Another indole derivative with similar structural features and biological activities.

    Indole-2,3-dione: Shares the dioxoindoline core structure but lacks the carboxylic acid group.

    Indole-3-acetic acid: A plant hormone with a similar indole ring but different functional groups.

Uniqueness: 2,3-Dioxoindoline-6-carboxylic acid is unique due to its combination of ketone and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2,3-dioxo-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-7-5-2-1-4(9(13)14)3-6(5)10-8(7)12/h1-3H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMQRGWLWISNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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